An In-Depth Technical Guide to Ethyl 7-Methylindole-3-acetate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 7-Methylindole-3-acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 7-Methylindole-3-acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical identifiers, a detailed, field-proven synthetic protocol, its physicochemical and spectral characteristics, and its potential applications in the development of novel therapeutics.
Core Chemical Identifiers
A precise understanding of a molecule's structure is fundamental to all further research. Ethyl 7-Methylindole-3-acetate is an ester derivative of 7-Methylindole-3-acetic acid. Its unique structure is defined by the following standard chemical identifiers:
-
SMILES (Simplified Molecular-Input Line-Entry System): CCOC(=O)CC1=CNC2=C1C=CC=C2C
-
InChIKey (International Chemical Identifier Key): FHNCLAXKDDGASA-UHFFFAOYSA-N
These identifiers provide an unambiguous representation of the molecule's connectivity and stereochemistry, crucial for database searches and computational modeling.
Synthesis of Ethyl 7-Methylindole-3-acetate
The synthesis of Ethyl 7-Methylindole-3-acetate is most effectively achieved through a two-step process: the formation of the 7-methylindole-3-acetic acid core via the Fischer indole synthesis, followed by a classic Fischer esterification. This approach offers a robust and scalable route to the target compound.
Step 1: Fischer Indole Synthesis of 7-Methylindole-3-acetic acid
The Fischer indole synthesis is a venerable and highly versatile method for the construction of the indole nucleus.[1][2][3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, we utilize o-tolylhydrazine and levulinic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-tolylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or glacial acetic acid. The choice of an acidic medium is critical as it catalyzes the key-sigmatropic rearrangement of the intermediate hydrazone.[1] Polyphosphoric acid (PPA) can also be effectively used as both solvent and catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid, 7-methylindole-3-acetic acid, is then collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Fischer Indole Synthesis of 7-Methylindole-3-acetic acid.
Step 2: Fischer Esterification to Ethyl 7-Methylindole-3-acetate
With the indole acetic acid in hand, the final step is a straightforward acid-catalyzed esterification.
-
Reaction Setup: Dissolve the synthesized 7-methylindole-3-acetic acid (1 equivalent) in an excess of absolute ethanol. The ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 7-Methylindole-3-acetate.
Caption: Fischer Esterification to form Ethyl 7-Methylindole-3-acetate.
Physicochemical and Spectral Properties
Direct experimental data for Ethyl 7-Methylindole-3-acetate is not widely published. However, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs like ethyl indole-3-acetate.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); Insoluble in water |
| Melting Point | Expected to be in a similar range to related indole-3-acetates |
| Boiling Point | Expected to be higher than that of ethyl indole-3-acetate due to the additional methyl group |
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C7-methyl group, signals for the aromatic protons on the indole ring, a singlet for the C2-proton, and a singlet for the methylene protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon at C7, and the distinct signals for the carbons of the indole ring system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[5] The 7-methyl substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Auxin Mimicry: Indole-3-acetic acid and its derivatives are well-known plant hormones (auxins).[6][7] Ethyl 7-Methylindole-3-acetate can be investigated for its potential as a synthetic auxin, which could have applications in agriculture and plant biology research.
-
Scaffold for Kinase Inhibitors: The 7-substituted indole nucleus is a key component in a number of potent kinase inhibitors.[8] The methyl group at the 7-position can serve as a handle for further functionalization or can directly interact with the target protein, potentially enhancing binding affinity and selectivity.
-
Intermediate in Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex indole-based molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed or converted to other functional groups, allowing for diverse chemical modifications.
Conclusion
Ethyl 7-Methylindole-3-acetate represents a valuable yet under-explored derivative of the indole family. The synthetic route outlined in this guide, based on the robust Fischer indole synthesis and esterification, provides a reliable method for its preparation. While detailed experimental characterization is still needed, its predicted properties and the known biological significance of the 7-methylindole scaffold suggest that this compound holds promise as a versatile tool for researchers in medicinal chemistry, agrochemistry, and materials science. Further investigation into its biological activities is warranted to fully elucidate its potential.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Fischer Indole Synthesis. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
PubChem. Ethyl 1H-indole-3-acetate. [Link]
-
PubMed Central. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]
-
Organic Syntheses. Indole-3-acetic Acid. [Link]
-
PubChem. Methyl indole-3-acetate. [Link]
- Google Patents. Process of producing indole-3-acetic acids.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. goldbio.com [goldbio.com]
